molecular formula C13H16N4S B7471748 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine

2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine

Cat. No. B7471748
M. Wt: 260.36 g/mol
InChI Key: GHMIWELKXGHHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine, also known as KB-R7943, is a compound that has been widely used in scientific research due to its ability to inhibit the reverse mode of the sodium-calcium exchanger (NCX).

Mechanism of Action

2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine inhibits the reverse mode of the NCX by binding to a specific site on the protein. This binding prevents the exchange of calcium and sodium ions, resulting in a decrease in calcium influx and an increase in calcium efflux. The net effect of this inhibition is a decrease in intracellular calcium levels.
Biochemical and Physiological Effects:
The inhibition of the reverse mode of the NCX by 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine has been shown to have various biochemical and physiological effects. For example, in cardiac myocytes, the compound has been shown to decrease calcium overload and improve contractility. In neurons, it has been shown to protect against excitotoxicity and oxidative stress. In addition, 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine has been shown to have anti-inflammatory and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine in lab experiments is its specificity for the reverse mode of the NCX. This specificity allows researchers to selectively study the effects of inhibiting this mode of the NCX without affecting other modes or calcium channels. However, one limitation is the potential for off-target effects, as the compound has been shown to inhibit other ion channels and transporters at high concentrations.

Future Directions

There are many future directions for the use of 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine in scientific research. One direction is the development of more potent and selective inhibitors of the reverse mode of the NCX. Another direction is the investigation of the compound's effects in different cell types and disease models. Additionally, the use of 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine in combination with other drugs or therapies could lead to improved treatments for various diseases. Finally, the development of new imaging techniques and probes could allow for the visualization and quantification of the compound's effects in vivo.

Synthesis Methods

The synthesis of 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine involves the reaction of 2-aminothiazole with 4-isopropylbenzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with guanidine hydrochloride to yield the final product. The purity of the compound can be improved through recrystallization or chromatography.

Scientific Research Applications

2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine has been widely used in scientific research as a tool to study the NCX. The NCX is a membrane protein that plays a critical role in regulating intracellular calcium levels in many cell types. The reverse mode of the NCX, which is inhibited by 2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine, is involved in calcium influx and has been implicated in various pathological conditions such as ischemia-reperfusion injury, heart failure, and neurodegenerative diseases.

properties

IUPAC Name

2-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c1-8(2)9-3-5-10(6-4-9)11-7-18-13(16-11)17-12(14)15/h3-8H,1-2H3,(H4,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMIWELKXGHHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Propan-2-ylphenyl)-1,3-thiazol-2-yl]guanidine

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